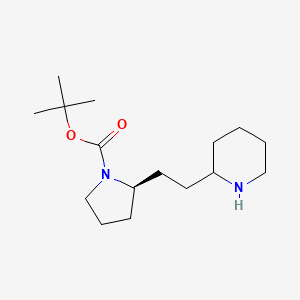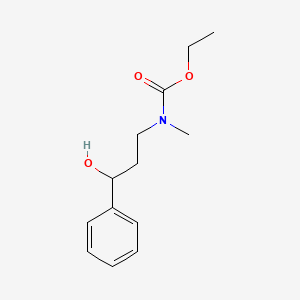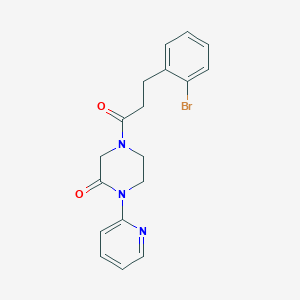![molecular formula C20H15NO2S B2891255 N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide CAS No. 439097-32-2](/img/structure/B2891255.png)
N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide” is a nitrogen-substituted alkyne that is a highly reactive building block. It has been used for the design of a wide number of transformations and is a precursor of highly reactive keteniminium ions. It is also a useful reagent for asymmetric synthesis .
Synthesis Analysis
The synthesis of “this compound” involves the use of 4-methylbenzenesulfonyliodide in all reactions. The formation of the compound can be inhibited by carefully monitoring the reaction time .Molecular Structure Analysis
The molecular formula of “this compound” is C20H15NO2S. The InChI code is 1S/C20H15NO2S/c22-24(23,20-9-5-2-6-10-20)21-19-15-13-18(14-16-19)12-11-17-7-3-1-4-8-17/h1-10,13-16,21H .Chemical Reactions Analysis
The chemical reactions involving “this compound” are typically photoinduced. The compound is used in reactions under irradiation with a 40W Kessil blue LED lamp. The intensity of the blue light used is 50% .Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide and its derivatives are extensively studied for their ability to inhibit carbonic anhydrases (CAs), enzymes that play vital roles in physiological processes. For instance, benzenesulfonamides incorporating triazole moieties have been shown to be highly effective CA inhibitors. These compounds, when tested in vitro, displayed potent inhibition against human carbonic anhydrase isoforms II, IX, and XII, which are relevant in physiological functions and diseases, including glaucoma (Nocentini et al., 2016). Similarly, another study on 1,3,5-trisubstituted-pyrazolines, which includes benzenesulfonamide derivatives, revealed significant inhibitory effects on human carbonic anhydrase I and II (Gul et al., 2016).
Antimicrobial Activity
The antimicrobial properties of benzenesulfonamide derivatives have been a subject of interest. For instance, certain synthesized compounds, like N-(2-aminophenyl)benzenesulfonamide, showed antimicrobial activities. This underlines the potential of these compounds in developing new antimicrobial agents (Demircioğlu et al., 2018).
Anti-HIV and Antioxidant Properties
Sulfonamide derivatives have also been evaluated for their anti-HIV and antioxidant activities. Some novel benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety demonstrated promising results in anti-HIV and antimicrobial screenings, highlighting their potential as therapeutic agents in infectious diseases (Iqbal et al., 2006).
Synthesis and Characterization
The synthesis and characterization of novel sulfonamide derivatives play a crucial role in understanding their properties and potential applications. Studies involving the synthesis of these compounds, followed by spectroscopic characterization and X-ray diffraction analyses, provide insights into their chemical structures and potential uses (Kausar et al., 2019).
Cancer Research
In the field of cancer research, benzenesulfonamide derivatives have shown potential as anticancer agents. They have been tested for cytotoxic activities, tumor-specificity, and as inhibitors of carbonic anhydrase, which is significant in tumor biology (Gul et al., 2016).
Mécanisme D'action
Target of Action
It is known that nitrogen-substituted alkynes, like this compound, are highly reactive building blocks used in various transformations .
Mode of Action
N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide is a precursor of highly reactive keteniminium ions . These ions are known to play a crucial role in various chemical reactions, particularly in asymmetric synthesis .
Biochemical Pathways
The compound is involved in the oxidation of N-arylethynylsulfonamides into N-sulfonyl-2-aryloxoacetamides . This process is facilitated by dimethyl sulfoxide (DMSO) acting as both an oxidant and solvent . DMSO nucleophilically attacks the ethylic triple bond and transfers its oxygen atom to the triple bond to form zwitterionic anionic N-sulfonyliminiums, triggering the reaction .
Result of Action
The oxidation of N-arylethynylsulfonamides into N-sulfonyl-2-aryloxoacetamides results in the formation of biologically active molecules . These molecules have widespread applications in organic synthesis .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the reaction conditions, such as the solvent used and the presence of light, can significantly affect the compound’s action .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2S/c22-24(23,20-9-5-2-6-10-20)21-19-15-13-18(14-16-19)12-11-17-7-3-1-4-8-17/h1-10,13-16,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSZDJUYPVZWKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-(2-{[5-(4-aminophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2891173.png)
![2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B2891174.png)
![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carbox+](/img/structure/B2891177.png)

![N-{4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenyl}acetamide](/img/structure/B2891181.png)


![5-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2891184.png)



![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)
![4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic Acid](/img/structure/B2891194.png)

